Product packaging for 4-Phenylsemicarbazide hydrochloride(Cat. No.:CAS No. 5441-14-5)

4-Phenylsemicarbazide hydrochloride

Cat. No.: B1582517
CAS No.: 5441-14-5
M. Wt: 187.63 g/mol
InChI Key: BNXHWDWODIHJEH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Semicarbazide (B1199961) Chemistry Research

The study of semicarbazides and their derivatives is deeply rooted in the foundational period of modern organic chemistry. The late 19th and early 20th centuries saw pioneering work by chemists like Theodor Curtius and Emil Fischer, whose investigations into hydrazine (B178648) derivatives and amino acids laid the groundwork for understanding these compounds. academie-sciences.frresearchgate.net Semicarbazide itself, with the formula OC(NH2)(N2H3), is a derivative of urea (B33335) and was historically prepared by reacting urea with hydrazine. wikipedia.org

A significant breakthrough in the application of this class of compounds was the discovery of the semicarbazone formation reaction. numberanalytics.comnumberanalytics.com This reaction, a condensation between an aldehyde or ketone and semicarbazide, produces a crystalline solid derivative with a sharp melting point. wikipedia.orgwikipedia.org This characteristic proved invaluable for the identification and characterization of carbonyl compounds long before the advent of modern spectroscopic techniques. numberanalytics.comwikipedia.org The reaction was typically conducted in a weakly acidic medium, and the resulting semicarbazones were stable and easily purified. numberanalytics.com This classical application established semicarbazides as essential reagents in qualitative organic analysis. numberanalytics.comnumberanalytics.com

Significance and Role of 4-Phenylsemicarbazide (B1584512) Hydrochloride in Contemporary Academic Studies

In modern research, 4-phenylsemicarbazide hydrochloride serves as a versatile building block and reagent. Its structure allows it to participate in a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including various heterocyclic compounds. ajchem-b.comresearchgate.net

The derivatives of 4-phenylsemicarbazide, particularly semicarbazones, are a focal point of significant research interest due to their wide-ranging biological activities. ajchem-b.com Studies have explored the potential of semicarbazone derivatives in areas such as antimicrobial, anticancer, and anticonvulsant research. ajchem-b.comrroij.com The biological potential of these compounds is often linked to their ability to chelate with metal ions, which can enhance their activity. ajchem-b.comcore.ac.uk For instance, research has shown that metal complexes of semicarbazone derivatives can exhibit greater biological effects than the uncoordinated ligands themselves. rroij.comcore.ac.uk Specifically, this compound has been used in studies investigating metabolic pathways in animal tissues. sigmaaldrich.comsigmaaldrich.com

Overview of Research Trajectories: From Fundamental Synthesis to Specialized Applications

The research journey of this compound begins with its fundamental synthesis. One established method for preparing the parent compound, 4-phenylsemicarbazide, involves the reaction of phenylurea with hydrazine hydrate (B1144303). orgsyn.orgdrugfuture.com Another approach is the reaction of ethyl aniline (B41778) carboxylate with hydrazine hydrate. chemicalbook.com The resulting 4-phenylsemicarbazide can then be treated with hydrochloric acid to form the hydrochloride salt, which often aids in purification and handling due to its crystalline nature and solubility in water. orgsyn.orgamerigoscientific.com

From these synthetic foundations, research has branched into various specialized applications. A primary trajectory involves using 4-phenylsemicarbazide to create a library of semicarbazone derivatives by reacting it with different aldehydes and ketones. researchgate.net These derivatives are then investigated for their chemical properties and, more significantly, their biological activities. ajchem-b.com Research in medicinal chemistry has focused on synthesizing and testing these derivatives as potential therapeutic agents. ajchem-b.comrroij.com Another research avenue explores the use of these compounds as ligands for the formation of transition metal complexes, which have shown promise in fields like bioinorganic chemistry and catalysis. ajchem-b.comcore.ac.uk

Positioning within the Broader Field of Hydrazine Derivatives and Organic Chemistry

This compound belongs to the broad class of compounds known as hydrazine derivatives. wikipedia.org Hydrazine (N₂H₄) is an inorganic compound, and its derivatives are formed by replacing one or more of its hydrogen atoms with other functional groups, such as alkyl or aryl groups. wikipedia.orgwikipedia.org Semicarbazide is considered a derivative of hydrazine where one hydrogen is replaced by a carboxamide group. wikipedia.orgiupac.org Specifically, 4-phenylsemicarbazide is an aryl-substituted semicarbazide.

In the context of organic chemistry, 4-phenylsemicarbazide and its hydrochloride salt are multifunctional reagents. The core structure contains several key features:

A Hydrazine Moiety (-NHNH₂): This group is nucleophilic and is central to the formation of hydrazones and, in this case, semicarbazones. libretexts.org

A Urea Backbone (-NH-CO-NH-): This part of the molecule influences its electronic properties and potential for hydrogen bonding. nih.gov

A Phenyl Group (C₆H₅): The presence of the aromatic ring affects the molecule's solubility, reactivity, and can be crucial for its biological interactions.

The primary role of semicarbazides in organic synthesis is the formation of semicarbazones from aldehydes and ketones. wikipedia.org This reaction is a classic example of imine formation, where a carbon-nitrogen double bond is created. wikipedia.orglibretexts.org The reaction is highly reliable and has been a staple in organic chemistry for over a century for the derivatization and identification of carbonyl compounds. numberanalytics.com

Compound Properties and Data

Below are tables detailing the chemical properties of 4-Phenylsemicarbazide and its hydrochloride salt.

Table 1: Properties of 4-Phenylsemicarbazide

Property Value Source(s)
CAS Number 537-47-3 drugfuture.comnih.gov
Molecular Formula C₇H₉N₃O drugfuture.comnih.gov
Molecular Weight 151.17 g/mol drugfuture.comnih.gov
Appearance White crystalline powder or flakes chemicalbook.com
Melting Point 122-125 °C drugfuture.comchemicalbook.com

| Solubility | Insoluble in ether, sparingly soluble in hot water, freely soluble in alcohol and chloroform. | drugfuture.com |

Table 2: Properties of this compound

Property Value Source(s)
CAS Number 5441-14-5 sigmaaldrich.comnih.gov
Molecular Formula C₇H₁₀ClN₃O nih.gov
Molecular Weight 187.63 g/mol sigmaaldrich.comnih.gov
Appearance Prisms drugfuture.com
Melting Point ~215-217 °C sigmaaldrich.comdrugfuture.com

| Solubility | Freely soluble in water and alcohol. | drugfuture.comamerigoscientific.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3O B1582517 4-Phenylsemicarbazide hydrochloride CAS No. 5441-14-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-phenylurea;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H9N3O.ClH/c8-10-7(11)9-6-4-2-1-3-5-6;/h1-5H,8H2,(H2,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BNXHWDWODIHJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063887
Record name Hydrazinecarboxamide, N-phenyl-, monohydrochloride
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Molecular Weight

187.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5441-14-5
Record name Hydrazinecarboxamide, N-phenyl-, hydrochloride (1:1)
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Record name 4-Phenylsemicarbazide hydrochloride
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Record name 4-Phenylsemicarbazide hydrochloride
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Record name Hydrazinecarboxamide, N-phenyl-, hydrochloride (1:1)
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Record name 4-phenylsemicarbazide. hydrochloride
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Synthetic Methodologies and Reaction Pathways of 4 Phenylsemicarbazide Hydrochloride

Established Synthetic Routes and Mechanistic Investigations

Preparation via Phenylurea and Hydrazine (B178648) Hydrate (B1144303) Reactions

A well-established method for the synthesis of 4-phenylsemicarbazide (B1584512) involves the reaction of phenylurea with hydrazine hydrate. orgsyn.orgdrugfuture.com In a typical procedure, phenylurea is heated with a solution of hydrazine hydrate. orgsyn.orgechemi.com The reaction mixture is then treated with decolorizing charcoal, filtered, and concentrated. orgsyn.org Upon cooling, the crude 4-phenylsemicarbazide crystallizes and is collected. orgsyn.org

To obtain the hydrochloride salt, the crude product is dissolved in hot absolute alcohol and treated with concentrated hydrochloric acid. orgsyn.org This causes the 4-phenylsemicarbazide hydrochloride to precipitate, which can then be filtered, washed with alcohol, and dried. orgsyn.org The yield of the hydrochloride salt is reported to be in the range of 46–48 grams from 68 grams of phenylurea. orgsyn.org The melting point of the hydrochloride is approximately 215°C, though it can vary with the rate of heating. orgsyn.org

It is noted that the crude 4-phenylsemicarbazide may contain unreacted phenylurea, which can be removed during the conversion to the hydrochloride salt. orgsyn.org An alternative suggested procedure to potentially improve the yield and eliminate the need for purification through the hydrochloride involves refluxing phenylurea with 100% hydrazine hydrate and absolute alcohol for an extended period. orgsyn.orgresearchgate.net

Reaction Summary Table:

ReactantsReagents/SolventsConditionsProductYield
Phenylurea, Hydrazine Hydrate (42%)Decolorizing Charcoal, WaterHeated on steam bath for ~12 hoursCrude 4-Phenylsemicarbazide47–52 g
Crude 4-PhenylsemicarbazideAbsolute Alcohol, Concentrated Hydrochloric AcidHot alcohol, then cooling in ice-salt bathThis compound46–48 g

Synthesis from Phenylhydrazine (B124118) and Cyanic Acid or Derivatives

The synthesis of 4-phenylsemicarbazide can also be achieved starting from phenylhydrazine and derivatives of cyanic acid. Phenylhydrazine derivatives are versatile reagents in organic synthesis and have been utilized in the preparation of various heterocyclic compounds. nih.govchemrxiv.orgscirp.org While the direct reaction with cyanic acid is a plausible route, more commonly, derivatives such as isocyanates are employed due to their reactivity and availability.

Formation via Reaction with Phenyl Isocyanate

Another significant synthetic route to 4-substituted semicarbazides is the reaction of hydrazine with isocyanates. rsc.org In the case of 4-phenylsemicarbazide, this would involve the reaction of phenyl isocyanate with hydrazine. This method is a common approach for forming the semicarbazide (B1199961) backbone. rsc.org However, a notable drawback of this method is the toxicity of isocyanates and the limited commercial availability of a wide range of substituted isocyanates. rsc.org

Novel and Advanced Synthetic Approaches

Synthesis from Corresponding Amines and Hydrazines via Phenyl Carbamates

A more recent and versatile one-pot, two-step approach has been developed for the synthesis of a diverse library of 4-substituted semicarbazides, including aryl-substituted ones like 4-phenylsemicarbazide. rsc.org This method involves the formation of a carbamate from an amine and a carbonate, followed by the reaction of the carbamate with hydrazine. rsc.org

For aryl amines, the process begins with the in-situ preparation of a carbamate by reacting the aryl amine with a reagent like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. rsc.org This carbamate intermediate is then refluxed with hydrazine hydrate to yield the desired 4-arylsemicarbazide. rsc.org The resulting semicarbazide often precipitates from the solution and can be easily separated by filtration. rsc.org This approach offers the advantage of avoiding toxic reagents like isocyanates and allows for the synthesis of a wider variety of semicarbazides in good yield and purity on a large scale. rsc.org

One-Pot Synthesis Summary:

StepReactantsReagents/SolventsConditionsIntermediate/Product
1Aryl Aminebis(2,2,2-trifluoroethyl) carbonate, triethylamineStirring at room temperatureCarbamate
2CarbamateHydrazine HydrateReflux for 1-2 hours4-Arylsemicarbazide

Investigations into Electrolytic Reduction Pathways for Related Semicarbazides

Electrolytic reduction is a known method for the transformation of various organic compounds. acs.org In the context of related nitrogen-containing compounds, decarboxylation of carboxylic acids can be achieved through Kolbe's electrolysis, where aqueous solutions of alkali metal salts of carboxylic acids are electrolyzed. byjus.com While specific studies on the direct electrolytic reduction to form 4-phenylsemicarbazide are not detailed in the provided context, the principles of electrolytic methods are applied in organic synthesis for various reductions and bond formations. acs.org Further research in this area could potentially lead to novel electrolytic pathways for the synthesis of semicarbazides.

Isolation and Purification Strategies for High Purity Research Samples

The isolation and purification of this compound are critical steps to obtain a product with the high degree of purity required for research applications. The primary strategy involves the conversion of crude 4-phenylsemicarbazide into its hydrochloride salt, which facilitates purification through precipitation and recrystallization.

Following the synthesis of the parent compound, 4-phenylsemicarbazide, from phenylurea and hydrazine hydrate, the crude product often contains unreacted phenylurea and may be discolored. orgsyn.org To address this, an initial purification step involves treating the hot reaction mixture with a decolorizing agent, such as Norite (activated charcoal), to remove colored impurities. orgsyn.org

The isolation of the hydrochloride salt is typically achieved by dissolving the crude 4-phenylsemicarbazide in a hot solvent, such as absolute alcohol, and then adding concentrated hydrochloric acid. orgsyn.org This process causes the immediate precipitation of this compound, as it is less soluble in the acidic alcohol solution. The precipitate is then collected by filtration. orgsyn.org To maximize the recovery, the filtrate can be cooled further in an ice-salt bath to induce the precipitation of any remaining salt. orgsyn.org The collected solid is washed with alcohol to remove residual soluble impurities. orgsyn.org

For achieving high-purity samples, recrystallization is the preferred method. The crude hydrochloride salt is dissolved in a minimum amount of hot water, just below boiling point. orgsyn.org It is noted that prolonged boiling should be avoided, as it can lead to decomposition and the formation of impurities like diphenylurea. orgsyn.org The hot, saturated solution is filtered, if necessary, to remove any insoluble matter. Upon cooling, pure this compound crystallizes out of the solution. These crystals are then collected by filtration, washed with a cold solvent like alcohol or ether to remove any surface impurities, and dried. orgsyn.orgprepchem.com

The table below summarizes the key stages in the isolation and purification process.

StepProcedurePurpose
Decolorization The crude 4-phenylsemicarbazide solution is treated with activated charcoal (Norite). orgsyn.orgTo remove colored byproducts and impurities.
Precipitation Concentrated HCl is added to a hot absolute alcohol solution of the crude product. orgsyn.orgTo convert the base into its hydrochloride salt and isolate it as a solid precipitate.
Filtration & Washing The precipitated hydrochloride is filtered and washed with alcohol. orgsyn.orgTo separate the solid product from the reaction mixture and wash away soluble impurities.
Recrystallization The crude hydrochloride is dissolved in a minimal amount of nearly boiling water and allowed to cool slowly. orgsyn.orgTo form highly pure crystals, leaving remaining impurities in the mother liquor.
Final Collection The purified crystals are collected by filtration, washed with a cold solvent (alcohol/ether), and dried. orgsyn.orgprepchem.comTo obtain the final, high-purity research sample.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Reactant Concentration and Solvent: The initial procedure specifies using a 42% hydrazine hydrate solution in water. orgsyn.org An alternative suggestion for improving the yield involves using 100% hydrazine hydrate in conjunction with absolute alcohol as a solvent. orgsyn.org This modification suggests that reducing the amount of water and using an alcohol as the solvent can favor the desired reaction pathway, potentially increasing the yield of 4-phenylsemicarbazide.

Reaction Time and Temperature: The reaction is typically conducted by heating the mixture on a steam bath (approximately 100°C) for an extended period, such as twelve hours. orgsyn.org An improved method suggests extending the reaction time to twenty-four hours. orgsyn.org This indicates that the reaction may proceed slowly and that a longer duration is necessary for it to go to completion, thereby increasing the conversion of phenylurea and enhancing the final yield. Temperature control is also critical during the purification of the hydrochloride salt, as excessive heat during dissolution in water can cause decomposition to diphenylurea, reducing the final yield and purity. orgsyn.org

General Synthetic Approaches: While the reaction of phenylurea with hydrazine is a common method, other pathways for creating 4-substituted semicarbazides exist, such as the reaction of hydrazine with isocyanates or carbamates. rsc.org The choice of synthetic route can be a key optimization strategy. For instance, a one-pot, two-step approach involving the in-situ formation of a carbamate from an amine, followed by reaction with hydrazine, has been shown to be effective for a diverse range of semicarbazides. rsc.org Monitoring the reaction progress, for example by using ¹H NMR, can also be a crucial part of optimization to minimize the formation of side products. rsc.org

The following table outlines the key reaction parameters and their potential for optimization.

ParameterStandard ConditionOptimized Condition/ConsiderationEffect on Yield/Selectivity
Hydrazine 42% hydrazine hydrate solution. orgsyn.org100% hydrazine hydrate. orgsyn.orgPotentially increases yield by using a more concentrated reactant.
Solvent Aqueous reaction medium. orgsyn.orgAbsolute alcohol. orgsyn.orgMay improve solubility and reaction kinetics, leading to a better yield.
Reaction Time ~12 hours on a steam bath. orgsyn.org24 hours on a steam bath. orgsyn.orgAllows the reaction to proceed further towards completion, increasing product yield.
Temperature Heating on a steam bath (~100°C). orgsyn.orgAvoid prolonged boiling during recrystallization of the hydrochloride. orgsyn.orgPrevents decomposition of the product into diphenylurea, thus preserving yield and purity.
Monitoring Not specified in the primary procedure.Monitoring reaction progress (e.g., via NMR). rsc.orgAllows for timely quenching of the reaction to minimize side-product formation and enhance selectivity.

Coordination Chemistry and Metal Complexation Research of Semicarbazide Ligands

Ligational Behavior of 4-Phenylsemicarbazide (B1584512) and Its Derivatives

Semicarbazide (B1199961) and its derivatives, particularly thiosemicarbazones, are known for their flexible ligational behavior. They can coordinate to metal ions in several ways, primarily dictated by the nature of the metal ion, the reaction conditions, and the specific structure of the ligand.

These ligands can act as:

Unidentate ligands: In some cases, coordination occurs solely through the sulfur atom of the thiosemi-carbazone moiety jocpr.com.

Bidentate ligands: More commonly, they function as bidentate ligands. Coordination typically involves the sulfur or oxygen atom and the hydrazinic nitrogen atom (N2) of the semicarbazone backbone, forming a stable five-membered chelate ring jocpr.comresearch-nexus.netresearchgate.net.

Tridentate ligands: When the semicarbazide is part of a larger molecule containing another donor group, such as a pyridine (B92270) ring, it can act as a tridentate ligand. For instance, derivatives of 2-acetylpyridine-N(4)-methyl-thiosemicarbazone coordinate in a tridentate fashion via the pyridine nitrogen, the imine nitrogen, and the sulfur atom nih.gov. Similarly, some semicarbazone derivatives can exhibit tridentate O-N-O coordination researchgate.net.

A significant aspect of their ligational behavior is the potential for keto-enol or thione-thiol tautomerism upon complexation. Infrared spectroscopy studies indicate that ligands like 4-phenyl-1-pipridine-3-thiosemicarbazide can coordinate to metal ions in either the keto or the enol form research-nexus.netresearchgate.net. In many complexes, the thiosemicarbazone ligand deprotonates and coordinates in its thiolate form cusat.ac.in. This versatility in coordination modes and electronic structure allows for the formation of both mononuclear and polynuclear complexes with varied geometries research-nexus.netresearchgate.net.

Synthesis and Characterization of Transition Metal Complexes

The reaction of 4-phenylsemicarbazide and its derivatives with various transition metal salts leads to the formation of a wide array of coordination complexes. The synthesis is typically carried out by reacting the ligand with a metal salt in a suitable solvent, often with heating jocpr.comacademicjournals.org. The resulting complexes are then characterized using a combination of analytical and spectroscopic techniques to determine their structure, bonding, and physicochemical properties.

TechniqueInformation Obtained
Elemental Analysis Confirms the stoichiometry of the complex (metal-to-ligand ratio) researchgate.netresearchgate.net.
Molar Conductivity Determines the electrolytic or non-electrolytic nature of the complexes in solution research-nexus.netacademicjournals.org.
Infrared (IR) Spectroscopy Identifies the donor atoms involved in coordination by observing shifts in the vibrational frequencies of key functional groups (e.g., C=S, C=N, N-H) jocpr.combendola.com.
Electronic (UV-Vis) Spectroscopy Provides information about the geometry of the coordination sphere around the metal ion researchgate.netresearchgate.net.
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in deducing the oxidation state and spin state of the metal ion and the geometry of the complex research-nexus.netresearchgate.net.
X-ray Diffraction Provides definitive information on the crystal and molecular structure, including bond lengths, bond angles, and overall geometry nih.govrsc.org.

Research into iron complexes with semicarbazide-type ligands has explored various oxidation states, including Fe(II), Fe(III), and even the less common Fe(IV) state. The synthesis of Fe(II) and Fe(III) chelates with ligands such as 4-acetylsemicarbazone-1-phenyl-3-methyl-2-pyrazolin-5-one (AMP-SC) has been reported researchgate.net. These complexes are characterized by elemental analysis, spectral studies, and magnetic properties to elucidate their structure researchgate.net.

Homoleptic iron(II) complexes have been formed using expanded ligands derived from terpyridine domains, which can be seen as analogous in their complexing strategy semanticscholar.org. Furthermore, studies on related nitrogen-donor ligands have led to the isolation and characterization of rare homoleptic Fe(IV) complexes nih.gov. Formally, iron(IV) alkyl complexes have also been synthesized, stabilized by a disilylehydrazido(2−) ligand formed from dinitrogen complexes rsc.org. These studies, while not all directly involving 4-phenylsemicarbazide, highlight the capacity of nitrogen-rich ligand environments to stabilize various oxidation states of iron, suggesting a rich potential for semicarbazide ligands in this area.

Cobalt(II) readily forms complexes with semicarbazide and thiosemicarbazide (B42300) derivatives, exhibiting structural versatility influenced by the specific ligand and reaction conditions. For instance, complexes of Co(II) with 4-phenyl-1-pipridine-3-thiosemicarbazide have been synthesized and characterized to have a tetrahedral geometry research-nexus.netresearchgate.net.

The formation of mixed-ligand complexes has also been explored. A complex of Co(II) with thiosemicarbazide and 4-aminoquinoline (B48711) was synthesized and proposed to have an octahedral geometry, demonstrating how the introduction of a co-ligand can alter the coordination environment academicjournals.org. The non-electrolytic nature of this complex was confirmed by its low molar conductance value in DMF academicjournals.org.

The bulkiness of the ligands can play a crucial role in determining the final structure. Studies on heteroleptic cobalt(II) complexes have shown that variations in ligand bulk can lead to either oligomerization or a shift between tetrahedral and square planar geometries mdpi.comrsc.org. The magnetic properties of these complexes are often studied to understand the electronic structure and spin state of the Co(II) center, which can be high-spin or low-spin depending on the coordination environment rsc.orgrsc.org.

Summary of Characterized Cobalt(II) Complexes

Ligand System Proposed Geometry Key Findings Reference(s)
4-Phenyl-1-pipridine-3-thiosemicarbazide Tetrahedral Bidentate coordination of the ligand. research-nexus.net, researchgate.net
Thiosemicarbazide and 4-aminoquinoline Octahedral Mixed-ligand complex; non-electrolytic nature. academicjournals.org
Catecholate and 1,4-diaza-1,3-butadiene Tetrahedral / Planar mixture Ligand bulk influences geometry and potential for oligomerization. mdpi.com

Nickel(II) complexes with 4-phenylsemicarbazide derivatives and related thiosemicarbazones have been synthesized and structurally elucidated, revealing a range of possible geometries. Early studies on complexes with 4-phenyl-1-pipridine-3-thiosemicarbazide suggested a tetrahedral geometry based on spectral and magnetic data research-nexus.netresearchgate.net.

More definitive structural information has been obtained through single-crystal X-ray diffraction. For example, research on Ni(II) salicylaldehyde (B1680747) 4-phenylthiosemicarbazonato complexes has identified both mononuclear square planar and octahedral structures rsc.org. This study also highlighted the utility of different synthetic approaches—conventional, electrochemical, and mechanochemical—in targeting specific structural outcomes rsc.org. A review of transition metal complexes with thiosemicarbazones corroborates the existence of both square planar and distorted octahedral geometries for Ni(II) mdpi.com.

The resulting Ni(II) complexes can also serve as building blocks for more complex materials. For instance, a nickel(II) N4-anilinosalen complex, which is structurally related to semicarbazone complexes, was used to electrochemically synthesize a conducting metallopolymer, demonstrating the potential for these complexes in materials science nih.gov.

Copper(II) complexes of semicarbazone and thiosemicarbazone ligands have been extensively studied. The reaction of 4-phenyl-1-pipridine-3-thiosemicarbazide with a Cu(II) salt yielded a complex with a pseudo-tetrahedral structure research-nexus.netresearchgate.net. Interestingly, this ligand also demonstrated reducing properties, leading to the formation of a diamagnetic Cu(I) complex research-nexus.netresearchgate.net.

A wide variety of Cu(II) complexes have been synthesized using N(4)-substituted thiosemicarbazones. A systematic study of ten different copper(II) complexes with NNS donor thiosemicarbazones derived from pyridine-2-carbaldehyde revealed diverse structures, including monomeric, dimeric, and polymeric forms cusat.ac.in. Spectroscopic characterization, including IR and UV-Vis, confirmed that the ligands coordinate via the azomethine nitrogen, pyridyl nitrogen, and thiolate sulfur. The X-ray crystal structure of one of these complexes, [CuL3Cl]2, confirmed a dimeric structure with two square pyramidal Cu(II) centers linked by bridging chlorine atoms cusat.ac.in.

Other studies have reported square-planar geometries for Cu(II) complexes with different thiosemicarbazone derivatives informahealthcare.comresearchgate.net. The characterization of a monomeric complex, [CuCl(atc-Me)], and a novel dinuclear complex, [{Cu(μ-atc-Me)}2μ-SO4], by single-crystal X-ray diffraction showed tridentate coordination of the ligand in both cases nih.gov.

Spectroscopic Data for Representative Copper(II) Thiosemicarbazone Complexes

Complex Key IR Bands (cm⁻¹) Electronic Spectra λmax (nm) Proposed Geometry Reference
[CuL1Cl] ν(C=N): ~1600, ν(C-S): ~840, ν(Cu-Cl): 304 d-d transitions Square Pyramidal (inferred) cusat.ac.in
[CuL3Cl]2 ν(C=N): ~1595, ν(C-S): ~830, ν(Cu-Cl, bridging): 315, 164 d-d transitions Square Pyramidal (Dimer) cusat.ac.in
[Cu(L)(phen)]Cl ν(C=N): ~1605, ν(C-S): ~825 - Square Planar informahealthcare.com, researchgate.net

The coordination chemistry of platinum and palladium with semicarbazide and thiosemicarbazone ligands is an active area of research, partly driven by the well-known applications of platinum complexes in medicine nih.gov. A series of platinum(II) and palladium(II) complexes with thiosemicarbazones derived from thiophene-2-carboxaldehydes have been synthesized and characterized using various spectroscopic methods (UV-Vis, IR, NMR, MS) and elemental analysis nih.gov. The synthesis typically involves reacting an aqueous solution of K2PtCl4 or K2PdCl4 with an ethanolic solution of the ligand nih.gov.

Research has also extended to higher oxidation states, such as Pt(IV) and Pd(IV) morressier.com. New guanine (B1146940) complexes of Pt(IV) and Pd(II) have been synthesized and structurally characterized by X-ray diffraction, confirming the formation of M-N bonds with the organic ligand in the first coordination sphere mdpi.com. Furthermore, platinum and palladium complexes have been synthesized with other biologically relevant molecules like fludarabine, where a trans-[Br(PPh3)2]Pt/Pd fragment is attached to the purine (B94841) ring mdpi.com. These studies show that palladium complexes often exhibit different cytotoxic profiles compared to their platinum analogues mdpi.com.

Influence of Solvent Systems on Complex Compound Formation

The formation of metal complexes with semicarbazide ligands, including 4-phenylsemicarbazide hydrochloride, is significantly influenced by the solvent system employed for the synthesis. The solvent's polarity, coordinating ability, and dielectric constant can dictate the solubility of the reactants, the stability of the resulting complexes, and even the coordination geometry of the final product. researchgate.net

Research on the synthesis of related thiosemicarbazone and other semicarbazide complexes has highlighted the use of various solvents. Alcohols, such as methanol (B129727) and ethanol (B145695), are frequently used due to their ability to dissolve a wide range of metal salts and organic ligands. jocpr.com For instance, in the synthesis of some transition metal complexes with thiosemicarbazide derivatives, methanol was found to be a suitable solvent. jocpr.com Dioxane has also been employed in the synthesis of metal complexes with substituted thiosemicarbazides. jocpr.com

The role of the solvent extends beyond simple dissolution. Solvents can coordinate to the metal ion, forming solvato-complexes. researchgate.net The subsequent complexation reaction with the semicarbazide ligand then becomes a ligand substitution reaction. The strength of the solvent-metal ion interaction can affect the reaction kinetics and thermodynamics. For example, strongly coordinating solvents might hinder the formation of the desired complex, while non-coordinating or weakly coordinating solvents can facilitate it.

In some cases, the solvent can also participate in the reaction, leading to the formation of different products. For instance, the use of protic versus aprotic solvents can influence the deprotonation of the ligand and its subsequent coordination to the metal center. While specific studies on the influence of solvent systems on the complexation of this compound are not extensively documented, the general principles observed for similar ligands suggest that the choice of solvent is a critical parameter in controlling the synthesis and properties of its metal complexes.

A summary of solvents commonly used in the synthesis of related semicarbazide and thiosemicarbazone complexes is provided in the table below.

SolventTypeCommon Applications in Semicarbazide Complex Synthesis
MethanolProticDissolution of reactants, formation of transition metal complexes. jocpr.com
EthanolProticDissolution of reactants, synthesis of various metal complexes. nih.gov
DioxaneAproticSynthesis of thiosemicarbazide metal complexes. jocpr.com
AcetonitrileAproticUsed in electrochemical studies of metal complexes.
Dimethylformamide (DMF)AproticSolubilizing agent for ligands and metal salts.
WaterProticOften used in combination with other solvents.

Molecular Geometry and Stereochemistry of Metal-Semicarbazide Adducts

The molecular geometry and stereochemistry of metal adducts with semicarbazide ligands are determined by several factors, including the nature of the metal ion (size, charge, and d-electron configuration), the coordination number, and the bonding mode of the ligand. 4-Phenylsemicarbazide can act as a monodentate or a bidentate ligand.

As a monodentate ligand, it can coordinate through the terminal nitrogen atom of the hydrazine (B178648) group or the carbonyl oxygen atom. As a bidentate ligand, it typically forms a five-membered chelate ring by coordinating through the carbonyl oxygen and the hydrazinic nitrogen atom. The phenyl group attached to the nitrogen atom can introduce steric hindrance, which may influence the coordination geometry.

The choice of geometry is often dictated by the electronic configuration of the metal ion. For example, Cu(II) complexes with related ligands have been found to adopt square planar or distorted tetrahedral geometries. researchgate.net Ni(II) complexes can be found in tetrahedral, square planar, or octahedral environments depending on the ligand field strength and steric factors. mdpi.com

The table below summarizes possible coordination numbers and corresponding geometries for metal complexes, based on studies of related ligands.

Metal IonCoordination NumberLikely Geometry
Co(II)4Tetrahedral
Ni(II)4, 6Square Planar, Tetrahedral, Octahedral
Cu(II)4Square Planar, Distorted Tetrahedral
Zn(II)4Tetrahedral
Cd(II)4Tetrahedral

Electronic Structure and Bonding Analysis in Coordination Compounds

The electronic structure and the nature of the bonding in coordination compounds of this compound can be elucidated using a combination of spectroscopic techniques and theoretical calculations. Electronic spectroscopy (UV-Visible) and magnetic susceptibility measurements are powerful experimental tools to probe the d-orbital splitting and the number of unpaired electrons in the metal center, respectively. fiveable.me

The electronic spectra of transition metal complexes typically show d-d transitions, which are influenced by the ligand field. The energy of these transitions provides information about the ligand field splitting parameter (Δ), which in turn is related to the geometry of the complex and the nature of the metal-ligand bond. du.edu.eg Charge transfer bands, arising from the transfer of electrons from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), can also be observed and provide further details about the electronic structure.

Magnetic susceptibility measurements help in determining the magnetic moment of the complex, which is related to the number of unpaired electrons. du.edu.eg This information is crucial for distinguishing between high-spin and low-spin complexes and for inferring the geometry of the complex. For example, an octahedral Ni(II) complex is expected to be paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is typically diamagnetic.

Computational methods, such as Density Functional Theory (DFT), have become increasingly important in understanding the electronic structure and bonding in coordination compounds. DFT calculations can provide optimized geometries, vibrational frequencies, and detailed information about the molecular orbitals and the nature of the metal-ligand interactions. While specific computational studies on this compound complexes are not prevalent, the application of these methods to similar systems has proven to be highly informative.

The table below outlines the expected magnetic properties for common transition metal ions in different geometries, which can be used to interpret experimental data for this compound complexes.

Metal IonGeometrySpin StateNumber of Unpaired ElectronsExpected Magnetic Moment (μeff, B.M.)
Co(II)TetrahedralHigh Spin3~3.87
Ni(II)OctahedralHigh Spin2~2.83
Ni(II)Square PlanarLow Spin00 (Diamagnetic)
Cu(II)Square Planar-1~1.73
Mn(II)TetrahedralHigh Spin5~5.92

Derivatization and Analog Development Studies from 4 Phenylsemicarbazide Hydrochloride

Synthesis and Reactivity of Semicarbazone Derivatives

The primary amino group of 4-phenylsemicarbazide (B1584512) hydrochloride is a key site for derivatization, readily undergoing condensation reactions with carbonyl compounds to form semicarbazones. These reactions are fundamental in expanding the chemical space of 4-phenylsemicarbazide-based compounds.

Condensation Reactions with Aldehydes and Ketones

The condensation of 4-phenylsemicarbazide with a variety of aldehydes and ketones is a straightforward and efficient method for the synthesis of semicarbazones. osi.lvchemmethod.com This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the semicarbazide (B1199961) onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by the presence of a small amount of acid. ijpcbs.com

The general scheme for this reaction is as follows:

C₆H₅NHCONHNH₂·HCl + R¹R²C=O → C₆H₅NHCONHN=CR¹R² + H₂O + HCl

Researchers have successfully synthesized a range of semicarbazones by reacting 4-phenylsemicarbazide with various carbonyl compounds. For instance, the reaction with N,N-bis(2-chloroethyl)aminobenzaldehyde has been reported to yield the corresponding phenyl semicarbazone. osi.lvchemmethod.com The conditions for these reactions can vary, with some being carried out in solvents like ethanol (B145695) at reflux temperatures. ijpcbs.com

Reactant 1Reactant 2SolventConditionsProductReference
4-PhenylsemicarbazideAppropriate Carbonyl CompoundEthanolReflux, 30 min (with glacial acetic acid)4-(substituted aryl) semicarbazone ijpcbs.com
4-PhenylsemicarbazideN,N-bis(2-chloroethyl) aminobenzaldehydeEthanolStirringPhenyl semicarbazone osi.lvchemmethod.com

Formation of Schiff Bases and Their Substituted Analogs

Semicarbazones derived from 4-phenylsemicarbazide are a class of Schiff bases, characterized by the C=N (azomethine) group. The formation of these Schiff bases is a versatile route to a wide range of substituted analogs. The electronic and steric properties of the substituents on the aldehyde or ketone precursor can significantly influence the properties of the resulting Schiff base.

The synthesis of Schiff base ligands derived from the condensation of 5-substituted 2-hydroxybenzaldehyde with 4-phenylsemicarbazide has been reported. tandfonline.com These reactions demonstrate the utility of 4-phenylsemicarbazide in creating multidentate ligands capable of coordinating with metal ions. The formation of these Schiff bases is confirmed through various spectroscopic techniques, including IR and NMR spectroscopy. tandfonline.com

Structural Modifications and Substituent Effects on the Semicarbazide Core

Synthesis of 1,4-Disubstituted Semicarbazides

The synthesis of 1,4-disubstituted semicarbazides can be achieved through the condensation of various acid hydrazides with phenyl isocyanate. tandfonline.com While this method does not directly start from 4-phenylsemicarbazide, it provides a pathway to analogs where the hydrogen at the 1-position is replaced by an acyl group. For example, 1-cinnamoyl-4-phenyl semicarbazide has been synthesized by reacting cinnamic acid hydrazide with phenyl isocyanate. tandfonline.com This approach allows for the introduction of a wide range of substituents at the 1-position, enabling the fine-tuning of the molecule's properties.

HydrazideReactantProductReference
Cinnamic acid hydrazidePhenyl isocyanate1-Cinnamoyl-4-phenyl semicarbazide tandfonline.com
Oleic acid hydrazidePhenyl isocyanate1-Oleyl-4-phenyl semicarbazide tandfonline.com
Citric acid hydrazidePhenyl isocyanate1,1',1''-tricitryl-4,4',4''-triphenyl semicarbazide tandfonline.com
Benzoic acid hydrazidePhenyl isocyanate1-Benzoyl-4-phenyl semicarbazide tandfonline.com

Investigation of Halogenated Phenyl Semicarbazide Hydrochlorides

The introduction of halogen atoms onto the phenyl ring of 4-phenylsemicarbazide can significantly alter its electronic properties and reactivity. While specific studies focusing solely on the synthesis and investigation of halogenated 4-phenylsemicarbazide hydrochlorides are not extensively detailed in the provided search results, the synthesis of related halogenated thiosemicarbazide (B42300) derivatives has been reported. For instance, 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide was synthesized by condensing 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-(4-bromophenyl)thiosemicarbazide. jocpr.com This suggests that halogenated anilines can be precursors for synthesizing halogenated phenylsemicarbazides. The presence of halogens can influence the acidity of the N-H protons and the nucleophilicity of the amino groups, thereby affecting subsequent derivatization reactions.

Cyclization Reactions Leading to Heterocyclic Compounds

4-Phenylsemicarbazide and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, such as oxadiazoles, thiadiazoles, and triazoles. These cyclization reactions typically involve the participation of the semicarbazide backbone in the formation of the heterocyclic ring.

The acid-catalyzed intramolecular cyclization of 1,4-disubstituted semicarbazides can lead to the formation of 1,3,4-oxadiazoles. tandfonline.com For example, the cyclization of 1-cinnamoyl-4-phenyl semicarbazide affords a substituted 1,3,4-oxadiazole (B1194373). tandfonline.com Similarly, thiosemicarbazide derivatives can be cyclized to form 1,3,4-thiadiazoles. The reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like concentrated sulfuric acid is a common method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. ijpcbs.com

Furthermore, the oxidation of 4-phenyl-1-pivaloylsemicarbazide has been shown to yield 1,2,4-triazole (B32235) derivatives, highlighting another pathway for the cyclization of substituted 4-phenylsemicarbazides. osi.lv The reaction of 4-phenyl-3-thiosemicarbazones with reagents like ethyl 2-bromoacetate can lead to the formation of thiazolidin-4-ones, another important class of heterocyclic compounds. nih.gov

Starting MaterialReagent/ConditionHeterocyclic ProductReference
1-Cinnamoyl-4-phenyl semicarbazideAcid catalyst2-Cinnamoyl-5-aminophenyl 1,3,4-oxadiazole tandfonline.com
1-Oleyl-4-phenyl semicarbazideAcid catalyst2-Oleyl-5-aminophenyl 1,3,4-oxadiazole tandfonline.com
ThiosemicarbazideBenzoic acid / H₂SO₄5-Phenyl-1,3,4-thiadiazol-2-amine ijpcbs.com
4-Phenyl-1-pivaloylsemicarbazideOxidation1,2,4-Triazole derivatives osi.lv
4-Phenyl-3-thiosemicarbazonesEthyl 2-bromoacetateThiazolidin-4-ones nih.gov

Formation of Oxadiazoles from Semicarbazides

4-Phenylsemicarbazide serves as a crucial starting material for the synthesis of various 1,3,4-oxadiazole derivatives. A common synthetic route involves the initial reaction of 4-phenylsemicarbazide with different aryl aldehydes to form Schiff bases (azomethines). researchgate.netresearchgate.net These intermediates are then subjected to cyclization to yield the desired oxadiazole ring.

One reported method involves the condensation of Schiff bases derived from 4-phenylsemicarbazide with acetic acid to produce a series of novel 1-(2-(4-x-phenyl)-5-(phenylamino)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. researchgate.netresearchgate.net This reaction is refluxed for several hours, and the resulting product is recrystallized from ethanol. rdd.edu.iq The yields for this synthesis step typically range from 43% to 60%. rdd.edu.iq

Another approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides, which are synthesized from the reaction of hydrazides with isothiocyanates. luxembourg-bio.com This method utilizes reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) as a coupling agent, offering advantages such as mild reaction conditions and a straightforward work-up procedure. luxembourg-bio.com

The synthesis of 2-amino-substituted 1,3,4-oxadiazoles can be achieved through an iodine-mediated oxidative C-O bond formation. jchemrev.comorganic-chemistry.org This process involves the condensation of aldehydes with semicarbazide, followed by oxidative cyclization. jchemrev.com

The physical properties of some synthesized 1,3,4-oxadiazole derivatives are presented in the table below.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Color
4aC17H16N4O2308150-152Yellow
4bC17H16N4O3324162-164Pale Yellow
4cC17H15ClN4O2342.5170-172Yellow
4dC17H15N5O4353181-183Orange
4eC19H21N5O2367142-144Yellow

Table 1: Physical Properties of Synthesized 1,3,4-Oxadiazole Derivatives. rdd.edu.iq

Synthesis of Condensed 1,2,4-Triazolo-Heterocycles

4-Phenylsemicarbazide intermediates are instrumental in the synthesis of condensed 1,2,4-triazolo-heterocycles. journalagent.com The general strategy involves the ring closure of intermediate 4-phenylsemicarbazides or 4-phenylthiosemicarbazides. journalagent.com

For instance, the reaction of various 2-hydrazino-heterocycles with phenyl isocyanate or phenyl isothiocyanate yields the corresponding 4-phenylsemicarbazides or 4-phenylthiosemicarbazides. journalagent.com Subsequent fusion of these intermediates leads to the formation of 3-oxo- or 3-thioxo-1,2,4-triazolo-heterocycles through the elimination of an aniline (B41778) molecule. journalagent.com

The synthesis of various N-fused 1,2,4-triazoles can also be achieved through the oxidative cyclization of amidrazones with aldehydes, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in a recyclable polyethylene (B3416737) glycol medium. organic-chemistry.org Another method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. organic-chemistry.org Additionally, an electrochemical approach allows for the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates to produce a range of 3-amino- researchgate.netrdd.edu.iqjournalagent.com-triazolo pyridines. organic-chemistry.org

A series of novel researchgate.netrdd.edu.iqjournalagent.comtriazolo[1,5-b] researchgate.netrdd.edu.iqjournalagent.comnih.govtetrazines has been synthesized through the oxidation of 3,6-disubstituted 1,2,4,5-tetrazines that contain amidine fragments. beilstein-journals.org This oxidative cyclization is achieved by reacting the tetrazines with (diacetoxyiodo)benzene. beilstein-journals.org

Development of Hybrid Molecules and Conjugates

Chalcone-Semicarbazide Linked Derivatives

The synthesis of hybrid molecules linking chalcones and semicarbazides has been explored, leading to the creation of novel chalonyl derivatives. cnpereading.com Chalcones, which are 1,3-diphenyl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of substituted acetophenones with substituted benzaldehydes. nih.govresearchgate.net

These chalcones are then reacted with substituted phenyl semicarbazides to form chalcone-semicarbazide linked derivatives. cnpereading.comderpharmachemica.com For example, a series of chalconyl derivatives of chloro-phenyl semicarbazide has been synthesized and evaluated for various pharmacological activities. derpharmachemica.com The synthesis of chalconesemicarbazones can result in the formation of two isomeric forms. nih.gov

Pyrazole-Phenyl Semicarbazone Hybrids

Novel pyrazole-phenyl semicarbazone derivatives have been designed and synthesized, demonstrating potential as α-glucosidase inhibitors. nih.gov The synthesis involves the reaction of pyrazole (B372694) aldehydes or ketones with phenyl semicarbazide to form the corresponding semicarbazone.

A general route for synthesizing pyrazole-3(4)-carbaldehydes involves the Vilsmeier-Haack reaction of hydrazones or semicarbazones derived from various ketones. researchgate.net These pyrazole aldehydes can then be used to form hybrids. The synthesis of pyrazole-triazole hybrids has also been developed, utilizing triazenylpyrazoles as precursors, which allows for functionalization of the pyrazole ring before the attachment of the triazole unit. beilstein-journals.org

Reaction with Acetylacetone (B45752) and Other Carbonyl Compounds

4-Phenylsemicarbazide hydrochloride reacts with carbonyl compounds, such as aldehydes and ketones, to form semicarbazones. researchgate.netmyskinrecipes.com This reaction is a well-established method for the characterization and identification of carbonyl compounds. myskinrecipes.com The reaction proceeds under solvent-free conditions, providing a clean and simple work-up procedure. researchgate.net

The reaction of 4-phenylsemicarbazide with acetylacetone is more complex. While the expected product would be a hydrazone, studies have shown that the reaction can lead to the formation of pyrazole derivatives. nih.govacs.org For instance, the reaction of 4-nitrosemicarbazide with acetylacetone can yield 3,5-dimethyl-N-nitropyrazole-1-carboxamide and 3,5-dimethyl-pyrazole. acs.org The presence of an acid catalyst, or the use of semicarbazide hydrochloride which can generate acid, facilitates the transformation of intermediate hydroxypyrazolines into pyrazoles. nih.gov

Biological Activity and Mechanistic Investigations of 4 Phenylsemicarbazide Hydrochloride and Its Derivatives

Antimicrobial Efficacy and Biological Activity Profiles

The antimicrobial potential of 4-phenylsemicarbazide (B1584512) hydrochloride and its derivatives has been a subject of scientific inquiry, with studies exploring their effectiveness against a range of microbial pathogens.

Antibacterial Studies against Gram-Positive and Gram-Negative Strains

Derivatives of 4-phenylsemicarbazide have demonstrated varied levels of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in a study on asymmetric and monomeric robenidine (B1679493) analogues, which share structural similarities with 4-phenylsemicarbazide derivatives, activity was observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov Specifically, the introduction of an indole (B1671886) moiety to a related scaffold resulted in a compound with a minimum inhibitory concentration (MIC) of 1.0 μg/mL against MRSA. nih.gov Monomeric analogues showed activity against MRSA and VRE with MIC values ranging from 16-64 μg/mL. nih.gov Some analogues also exhibited modest activity against Gram-negative strains like E. coli at 16 μg/mL and P. aeruginosa at 32 μg/mL. nih.gov

Furthermore, research on other related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, has shown that specific substitutions on the phenyl ring are crucial for antibacterial efficacy. For example, a 4-bromophenyl group was found to be important for potent antibacterial effects. mdpi.com In another study, novel Schiff base ligands derived from semicarbazide (B1199961) showed positive antibacterial results against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. researchgate.net The antimicrobial assessment of novel pyrazole (B372694) derivatives also revealed remarkable activity against both Gram-positive and Gram-negative bacteria, with some compounds showing potent efficacy against Acinetobacter baumannii. nih.gov

The antibacterial activity of Fmoc-phenylalanine (Fmoc-F) has been reported against various Gram-positive bacteria, including MRSA. rsc.org Its mechanism is believed to involve disrupting cell membrane integrity and inducing oxidative and osmotic stress at higher concentrations. rsc.org

Table 1: Antibacterial Activity of Selected Semicarbazide Derivatives and Related Compounds

Compound/Derivative Bacterial Strain(s) Activity (MIC) Reference
Indole-substituted robenidine analogue Methicillin-resistant S. aureus (MRSA) 1.0 μg/mL nih.gov
Monomeric robenidine analogues MRSA and Vancomycin-resistant Enterococci (VRE) 16-64 μg/mL nih.gov
Robenidine analogue E. coli 16 μg/mL nih.gov
Robenidine analogue P. aeruginosa 32 μg/mL nih.gov
4-Trichloromethyl-substituted 1,2,4-triazole E. coli, B. subtilis, P. aeruginosa, P. fluoroscens 5 µg/mL mdpi.com
Indole-pyrazolone derivatives (5e, 5h, 5i) Acinetobacter baumannii 10 μg/mL nih.gov

Antifungal Resistance Investigations

The investigation into the antifungal properties of 4-phenylsemicarbazide and its derivatives is an emerging area of research. While direct studies on 4-phenylsemicarbazide hydrochloride are limited, research on structurally related compounds provides insights into their potential antifungal action. For instance, Schiff base ligands derived from semicarbazide and thiosemicarbazide (B42300) have been tested against fungal strains like Candida albicans and Rhizopus sporium, showing positive results. researchgate.net

The challenge of antifungal resistance is a significant concern in medicine, with a limited number of therapeutic classes available. nih.gov This drives the search for novel antifungal agents. Research on related nitrogen-containing heterocyclic compounds, such as 1,2,4-triazoles, has demonstrated that certain derivatives possess antifungal activity. mdpi.com The development of new antifungal drugs is critical, and compounds like fosmanogepix, which shows broad in vitro and in vivo mold coverage, are promising. nih.gov

Anticonvulsant Properties and Structure-Activity Relationship (SAR)

Semicarbazide derivatives have been a focal point of research for their potential as anticonvulsant agents.

Pharmacological Evaluation in Seizure Models

A number of 4-phenylsemicarbazide derivatives have shown anticonvulsant activity in various animal seizure models. nih.gov The maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests are commonly used to evaluate this activity. nih.govresearchgate.net For example, certain 2,4-dimethoxyphenylsemicarbazones demonstrated protection in MES, scPTZ, and subcutaneous strychnine-induced seizure models. nih.gov One of the most active compounds in this series was N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone. nih.gov

Further studies have identified other semicarbazone derivatives with significant anticonvulsant profiles. For instance, 4-methoxybenzaldehyde (B44291) N-(3-bromophenyl) semicarbazone showed activity in both MES and scPTZ tests. researchgate.net In other research, some compounds revealed broad-spectrum anticonvulsant activity and potent protection in the MES, scPTZ, and 6 Hz seizure models. mdpi.com

Impact of Substituents on Anticonvulsant Potency

The structure-activity relationship (SAR) of 4-phenylsemicarbazide derivatives is crucial for understanding and optimizing their anticonvulsant effects. The nature and position of substituents on the phenyl ring significantly influence their potency.

Research has shown that aryl semicarbazones with a 4-bromo substituted phenyl group at the terminal amino function exhibited low neurotoxicity and greater protection than sodium valproate. researchgate.net The substitution of polar groups like -NO2, -CN, and -OH on phenylmethylenehydantoins, a related class of compounds, was found to result in less active or inactive compounds. nih.gov Conversely, substitutions with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring of phenylmethylenehydantoins led to good anticonvulsant activity. nih.gov

In a series of 4-aryl-1-diphenylacetyl(thio)semicarbazides, the thiosemicarbazide derivatives generally exhibited strong antinociceptive activity. mdpi.com Computational studies, including conformational analysis and electrostatic properties, have been employed to support these experimental findings. mdpi.com For phenylmethylenehydantoins, multivariate analysis identified LUMO energy and log P as critical parameters for their anticonvulsant activity. nih.gov

Table 2: Anticonvulsant Activity of Selected Semicarbazide Derivatives

Compound/Derivative Seizure Model(s) Activity/Potency Reference
N1-(2,4-dimethoxyphenyl)-N4-(propan-2-one)semicarbazone MES, scPTZ, Strychnine-induced Most active in its series nih.gov
4-Methoxybenzaldehyde N-(3-bromophenyl) semicarbazone MES, scPTZ ED50 of 32.35 mg/kg (MES) and < 45 mg/kg (scPTZ) researchgate.net
4-Bromo-phenyl substituted semicarbazones Not specified Greater protection than sodium valproate researchgate.net
Phenylmethylenehydantoins with alkyl, halogeno, trifluoromethyl, alkoxyl groups MES ED(MES2.5) ranging from 28 to 90 mg/kg nih.gov

Anti-inflammatory and Analgesic Research

The potential of 4-phenylsemicarbazide derivatives as anti-inflammatory and analgesic agents has been explored in several studies. Semicarbazide-sensitive amine oxidase (SSAO) inhibitors, which are structurally related, have shown effects in chronic arthritis models. nih.gov

A novel SSAO inhibitor, SzV-1287, significantly inhibited hyperalgesia and edema in both K/BxN serum-transfer and complete Freund's adjuvant (CFA)-evoked arthritis models in mice. nih.gov It also reduced plasma leakage and keratinocyte chemoattractant production in the tibiotarsal joint in the K/BxN arthritis model. nih.gov

In other research, a series of 4-(2-phenoxyphenyl)semicarbazones were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov Several of these compounds were found to be more potent than the reference drug mefenamic acid in the formalin test. nih.gov The most active anti-inflammatory compound in this series was 1-(1-(2,5-dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide. nih.gov

Furthermore, certain 4-aryl-1-diphenylacetyl(thio)semicarbazides have demonstrated significant antinociceptive activity. mdpi.com In particular, 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide was identified as a potent analgesic agent. mdpi.com Some quinoline (B57606) derivatives, starting from 2-phenylquinoline-4-carbohydrazide, have also been screened for their analgesic and anti-inflammatory activity, with some showing significant effects. biomedres.info

Table 3: Anti-inflammatory and Analgesic Activity of Selected Semicarbazide Derivatives and Related Compounds

Compound/Derivative Model/Test Activity Reference
SzV-1287 (SSAO inhibitor) K/BxN serum-transfer and CFA-evoked arthritis models Significantly inhibited hyperalgesia and edema nih.gov
1-(1-(2,5-Dimethoxyphenyl)ethylidene)-4-(2-phenoxyphenyl)semicarbazide Anti-inflammatory study Most active compound in its series nih.gov
1-Diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide Behavioral model Potent analgesic agent mdpi.com
4-(2-Phenoxyphenyl)semicarbazones (e.g., 10h, 10i, 11i) Formalin test More potent than mefenamic acid nih.gov
2-Phenylquinoline-4-carboxamide derivative (compound 5) Carrageenan-induced paw edema Significant anti-inflammatory activity biomedres.info

Anticancer and Antineoplastic Activity Studies

The semicarbazide and thiosemicarbazide scaffold is a significant structural motif in the development of new anticancer agents. researchgate.net Derivatives of this class have demonstrated considerable cytotoxic effects against a variety of cancer cell lines, including those for breast, lung, and prostate cancer, as well as leukemia. researchgate.netnih.gov The anticancer potential of these compounds is often attributed to their ability to chelate metal ions, which can disrupt essential biological processes within cancer cells. ijper.org

The mechanism of their antineoplastic action is multifaceted. One of the primary modes of action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. researchgate.net This inhibition curtails the proliferation of rapidly dividing cancer cells. researchgate.net Potent anticancer drugs such as Triapine are based on this mechanism. researchgate.net Furthermore, some thiosemicarbazone derivatives have been found to inhibit topoisomerase II, another key enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death). researchgate.netmdpi.com Studies have also shown that certain derivatives can downregulate the expression of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme essential for pyrimidine (B1678525) synthesis, thereby halting cancer cell growth. nih.gov

Research has focused on modifying the core structure to enhance potency. The introduction of various substituents, particularly electron-withdrawing groups like halogens or nitro groups on the phenyl ring, has been shown to produce compounds with significant anticancer activity. ijper.org

Table 1: In Vitro Anticancer Activity of Semicarbazide and Thiosemicarbazide Derivatives

Compound/Derivative Cancer Cell Line Activity (IC₅₀) Reference
4-chlorobenzoyl carbamothioyl methane (B114726) hydrazonate (5a) B16F10 (Melanoma) 0.7 µg/mL ijper.org
4-bromobenzoyl carbamothioyl methane hydrazonate (5e) B16F10 (Melanoma) 0.9 µg/mL ijper.org
Doxorubicin (Standard) B16F10 (Melanoma) 0.6 µg/mL ijper.org
Phenyl-amidrazone-piperazine derivatives (6 compounds) Leukemia, Prostate, Breast, Colon Low micromolar nih.gov

Antituberculosis and Antiviral Investigations

Semicarbazide derivatives, particularly thiosemicarbazones, have long been recognized for their biological activities, including antiviral, anti-infective, and antitubercular properties. wikipedia.org The synthesis of novel derivatives is an active area of research aimed at discovering compounds with improved efficacy.

In the context of tuberculosis, various thiosemicarbazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov Studies have shown that certain derivatives exhibit very high in vitro antitubercular activity, with some demonstrating potency even greater than the standard drug streptomycin. researchgate.net For instance, a series of thiosemicarbazide derivatives synthesized by condensing 4-phenylthiosemicarbazide (B147422) or thiosemicarbazide with various aldehydes and ketones showed promising activity, with minimum inhibitory concentration (MIC) values ranging from 0.39 to 125 μg/mL against Mycobacterium bovis. nih.gov

The antiviral activity of this class of compounds is also well-documented. wikipedia.org Synthesized pyrimidine derivatives incorporating the semicarbazide moiety have been investigated for their antiviral effects, with results indicating mild to potent activity compared to reference standards. nih.govnih.gov The mechanism of their antiviral action is often linked to the chelation of metal ions essential for viral enzymes. wikipedia.org

Enzymatic Inhibition Studies

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria. benthamdirect.com The inhibition of this enzyme is a promising strategy for combating ureolytic bacterial infections. benthamdirect.com Semicarbazone and thiosemicarbazone derivatives have emerged as a highly effective class of urease inhibitors. benthamdirect.comnih.gov

Numerous studies have demonstrated that these compounds exhibit potent urease inhibitory activity, often significantly exceeding that of standard inhibitors like hydroxyurea (B1673989) and thiourea (B124793). benthamdirect.comnih.gov For example, a series of piperazine-based semicarbazone derivatives showed IC₅₀ values in the low micromolar range (3.95–6.62 μM), which is substantially more potent than thiourea (IC₅₀: 22 μM) and hydroxyurea (IC₅₀: 100 μM). benthamdirect.com Similarly, another study identified 1-(3-fluorobenzylidene)semicarbazide as a highly potent inhibitor with an IC₅₀ value of 0.52 µM. nih.gov The structural features of the derivatives, such as the nature and position of substituents on the phenyl ring, play a crucial role in determining their inhibitory potential. nih.gov

Table 2: Urease Inhibitory Activity of Semicarbazone Derivatives

Compound/Derivative Urease Source Activity (IC₅₀) Reference
1-(3-fluorobenzylidene)semicarbazide (4a) Jack Bean 0.52 ± 0.45 µM nih.gov
Piperazine-based semicarbazone (5m) Jack Bean 3.95 µM benthamdirect.com
Piperazine-based semicarbazone (5o) Jack Bean 4.05 µM benthamdirect.com
Thiourea (Standard) Jack Bean 22 µM / 23 µM benthamdirect.comresearchgate.net

The active site of urease contains two octahedrally coordinated nickel (Ni²⁺) ions, which are essential for its catalytic activity. nih.govresearchgate.net These two nickel ions are bridged by a carbamylated lysine (B10760008) residue and a hydroxide (B78521) ion. nih.govebi.ac.uk The mechanism of inhibition by semicarbazide-related compounds involves direct interaction with this dinickel center. researchgate.net

Inhibitors from this class act by chelating the nickel ions in the active site, effectively blocking the substrate (urea) from binding. researchgate.net The electronegative oxygen and nitrogen atoms of the semicarbazide backbone form coordination bonds with the nickel ions. researchgate.net This interaction stabilizes an enzyme-inhibitor complex, rendering the enzyme inactive. Molecular docking studies and structural analysis have shown that in addition to metal chelation, hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as histidine and aspartate, further stabilize the binding of the inhibitor. nih.govnih.gov This multi-point interaction prevents the conformational changes necessary for the hydrolysis of urea (B33335), leading to potent inhibition.

Applications in Biochemical Assays and Protein Studies

Semicarbazide and its derivatives, including 4-phenylsemicarbazide, are valuable reagents in analytical and organic chemistry for the detection and identification of aldehydes and ketones. wikipedia.orgresearchgate.netresearchgate.net The underlying principle is a condensation reaction between the primary amine group of the semicarbazide and the carbonyl group of an aldehyde or ketone. wikipedia.org

This reaction forms a stable product known as a semicarbazone, which is an imine derivative. wikipedia.org Semicarbazones are particularly useful for qualitative analysis because they are typically solid crystalline compounds with sharp, well-defined melting points. wikipedia.orgresearchgate.net By preparing the semicarbazone derivative of an unknown aldehyde or ketone and comparing its melting point to known values, the original carbonyl compound can be identified. This method has been widely used in qualitative organic analysis. researchgate.net More advanced applications include the use of fluorescently tagged semicarbazides, such as fluorescein-5-thiosemicarbazide (B1364854) (FTSC), which react with carbonyl groups to allow for fluorescent labeling and imaging of molecules in biochemical systems and living cells. researchgate.net

Role in Protein Modification and Functional Studies

The biological activity of 4-phenylsemicarbazide and its derivatives is intrinsically linked to their ability to interact with and modify proteins, thereby influencing their function. Research into this area has highlighted the potential for these compounds to act as enzyme inhibitors, with a notable example being the inhibition of urease.

Hydrazides, the chemical class to which 4-phenylsemicarbazide belongs, are recognized for their diverse biological activities. researchgate.net Specifically, 4-phenylsemicarbazide has been identified as an active agent against the urease enzyme. researchgate.net Urease is a metalloenzyme containing nickel ions, which catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govnih.gov The inhibition of this enzyme is a critical target for various therapeutic areas.

The precise mechanism of how 4-phenylsemicarbazide inhibits urease is not fully elucidated in the available literature. However, studies on structurally related compounds provide valuable insights. For instance, phenyl phosphorodiamidates, which also inhibit urease, are proposed to do so through a covalent but reversible mechanism, forming a phosphoacyl enzyme intermediate. nih.gov This suggests that 4-phenylsemicarbazide might interact with the active site of urease in a similar fashion, potentially through coordination with the nickel ions or by reacting with key amino acid residues.

The interaction of small organic molecules with metalloenzymes often involves the chelation of the metal ions at the active site. researchgate.net Given that 4-phenylsemicarbazide possesses nitrogen and oxygen atoms with lone pairs of electrons, it has the potential to act as a chelating agent for the nickel ions within the urease active site, thereby disrupting the enzyme's catalytic activity. This mode of action is a common strategy for the inhibition of metalloenzymes. researchgate.net

Functional studies with derivatives of semicarbazide have further underscored their potential to modulate protein function. The biological activities of semicarbazones, which are derivatives of semicarbazides, are often attributed to their ability to form chelates with metals. nih.gov This capacity for metal chelation can lead to the inhibition of enzymes that are dependent on metal cofactors for their activity.

While direct and extensive studies on the protein modification by this compound are not widely available, the existing evidence points towards enzyme inhibition, particularly of metalloenzymes like urease, as a key aspect of its biological function. The following table summarizes the key findings regarding the interaction of 4-phenylsemicarbazide and related compounds with proteins.

Compound/ClassTarget Protein/EnzymeObserved/Proposed InteractionFunctional Outcome
4-PhenylsemicarbazideUreaseActive against the enzyme researchgate.netInhibition of urease activity
HydrazidesVarious biological targetsBiological activities researchgate.netModulation of biological processes
Phenyl phosphorodiamidatesUreaseCovalent but reversible inhibition nih.govSlow-binding inhibition
SemicarbazonesMetalloenzymesChelation of metal ions nih.govInhibition of enzyme activity

Metabolic Pathways and Biochemical Transformations

The metabolism of xenobiotics in biological systems is a complex process, often involving Phase I (functionalization) and Phase II (conjugation) reactions to facilitate their elimination from the body. For 4-phenylsemicarbazide, it is anticipated that it undergoes significant metabolism.

Studies on phenylhydrazine (B124118), a compound structurally similar to 4-phenylsemicarbazide, have shown the formation of reactive intermediates. researchgate.net The metabolism of phenylhydrazine can lead to the generation of phenyldiazine, phenyldiazonium, and potentially phenyl radicals. researchgate.net These reactive species can covalently bind to macromolecules, which is a mechanism often associated with toxicity. The oxidation of phenylhydrazine is a complex process that can be initiated by metal cations or by interaction with molecules like oxyhemoglobin, leading to the formation of various intermediates including superoxide (B77818) radicals and hydrogen peroxide. nih.gov

Given the phenyl group in 4-phenylsemicarbazide, it is plausible that it undergoes similar oxidative metabolism. The hydrazine (B178648) moiety is also susceptible to metabolic transformations. For instance, the metabolism of hydrazine itself has been shown to produce nitrogen gas, suggesting the formation of a reactive diimide intermediate. researchgate.net

Furthermore, semicarbazide-sensitive amine oxidases (SSAOs) are a class of enzymes that metabolize various amines. nih.gov These enzymes are, as their name suggests, sensitive to inhibition by semicarbazide. This suggests a potential interaction between 4-phenylsemicarbazide and SSAOs, which could represent a metabolic pathway for the compound or lead to the inhibition of the metabolism of other endogenous and xenobiotic amines. nih.gov SSAOs can metabolize certain amines to produce cytotoxic aldehydes, such as the conversion of allylamine (B125299) to acrolein. nih.gov

Phase II conjugation reactions are also likely to be involved in the metabolism of 4-phenylsemicarbazide. Glucuronidation is a common Phase II pathway for compounds containing suitable functional groups. researchgate.net While not directly demonstrated for 4-phenylsemicarbazide, it is a plausible metabolic route for its clearance.

Oxidative metabolism of the phenyl ring and hydrazine group, potentially leading to the formation of reactive intermediates.

Interaction with and possible inhibition of semicarbazide-sensitive amine oxidases (SSAOs) .

Conjugation reactions , such as glucuronidation, to facilitate excretion.

The table below outlines the potential metabolic pathways for 4-phenylsemicarbazide based on the metabolism of related compounds.

Related CompoundMetabolic ProcessPotential Metabolites/IntermediatesImplication for 4-Phenylsemicarbazide
PhenylhydrazineOxidationPhenyldiazine, Phenyldiazonium, Phenyl radicals researchgate.netPotential for formation of reactive intermediates from the phenylhydrazine moiety.
HydrazineOxidationDiimide intermediate researchgate.netThe hydrazine part of the molecule could undergo similar activation.
SemicarbazideInhibition of SSAO-Potential for interaction with and inhibition of semicarbazide-sensitive amine oxidases.
Various xenobioticsGlucuronidationGlucuronide conjugates researchgate.netA likely Phase II metabolic pathway for detoxification and excretion.

Advanced Analytical and Characterization Methodologies for 4 Phenylsemicarbazide Hydrochloride

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-Phenylsemicarbazide (B1584512) hydrochloride, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural and electronic features.

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. Both traditional IR spectroscopy using a KBr wafer and Attenuated Total Reflectance (ATR)-IR spectroscopy are utilized for analyzing 4-Phenylsemicarbazide hydrochloride. nih.gov The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key functional groups in this compound, such as the amine (N-H), carbonyl (C=O), and the phenyl ring (C=C and C-H), produce characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amines typically appear as broad bands in the 3100-3400 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the urea (B33335) moiety gives rise to a strong, sharp absorption band, typically in the range of 1640-1690 cm⁻¹. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3400Medium-Strong, BroadN-H Stretching (Amine and Amide)
> 3000Medium-WeakAromatic C-H Stretching
1640 - 1690StrongC=O Stretching (Urea Carbonyl)
1580 - 1600MediumC=C Aromatic Ring Stretching
1450 - 1550MediumC=C Aromatic Ring Stretching, N-H Bending
690 - 770StrongAromatic C-H Bending (Out-of-plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present.

For this compound, spectra are typically recorded in a solvent like DMSO-d₆. chemicalbook.com In the ¹H NMR spectrum, the aromatic protons of the phenyl group appear as a series of multiplets in the downfield region, typically between 7.0 and 7.5 ppm. The protons of the amine (NH and NH₂) groups are also observed in this region and can be identified by their characteristic chemical shifts and broadening. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing significantly downfield. nih.gov The aromatic carbons can be distinguished based on their substitution pattern.

Table 2: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆
Chemical Shift (ppm)Assignment
10.25Singlet, 1H (Amide NH)
9.87Singlet, 1H (Aryl NH)
9.20Broad Singlet, 2H (Hydrazine NH₂)
7.47Multiplet (Aromatic CH)
7.31Multiplet (Aromatic CH)
7.02Multiplet (Aromatic CH)
Data sourced from a 400 MHz spectrum in DMSO-d6. chemicalbook.com
Table 3: Expected ¹³C NMR Chemical Shift Regions for this compound
Chemical Shift Range (ppm)Carbon Assignment
155 - 165C=O (Carbonyl Carbon)
130 - 140C-N (Aromatic ipso-Carbon)
120 - 130Aromatic CH Carbons
115 - 125Aromatic CH Carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound—the phenyl ring and the carbonyl group—are responsible for its UV absorption profile. nih.gov

The molecule is expected to exhibit two main types of electronic transitions: π → π* transitions associated with the aromatic ring and the C=O double bond, and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. The presence of the phenyl group conjugated with the semicarbazide (B1199961) moiety influences the exact absorption maxima (λmax).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular weight of this compound is 187.63 g/mol . nih.gov

In addition to determining the molecular ion peak, MS analysis reveals a characteristic fragmentation pattern that serves as a molecular fingerprint. Under ionization, the molecule breaks apart into smaller, stable fragment ions. Plausible fragmentation pathways for this compound include the cleavage of the C-N bonds and the loss of small neutral molecules. Analysis of these fragments helps to confirm the compound's structure.

Table 4: Key Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₇H₁₀ClN₃O nih.gov
Molecular Weight187.63 g/mol nih.gov
Exact Mass187.0512396 Da nih.gov

Crystallographic Studies and Solid-State Characterization

Analysis of 4-Phenylsemicarbazide reveals that it crystallizes in the monoclinic system with the space group P2₁/c. google.com The crystal structure is stabilized by a network of intermolecular N-H···O hydrogen bonds, which link adjacent molecules. The unit cell contains two crystallographically unique molecules.

For the hydrochloride salt, the crystal structure would be expected to differ significantly. The presence of the chloride ion (Cl⁻) and the protonation of the semicarbazide moiety would introduce new and strong hydrogen bond donors. This would lead to a different, likely more complex, three-dimensional hydrogen-bonding network involving N-H···Cl and N-H···O interactions. These changes would alter the crystal packing, unit cell parameters, and potentially the crystal system itself. Such solid-state characterization is crucial for controlling physical properties like solubility and stability.

Table 5: Crystal Data for the Related Compound 4-Phenylsemicarbazide
ParameterValue
Chemical FormulaC₇H₉N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.5984
b (Å)8.8862
c (Å)10.3518
β (°)91.359
Volume (ų)1526.43
Z (molecules/unit cell)8
Data corresponds to the free base, not the hydrochloride salt. google.com

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction stands as a definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For the related compound, 4-phenylsemicarbazide, single-crystal X-ray diffraction studies have provided comprehensive data on its crystal structure. The analysis reveals that the compound crystallizes in the monoclinic space group P2/c. researchgate.net

The crystal structure determination involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. The unit cell of 4-phenylsemicarbazide contains two crystallographically unique molecules. nih.gov

Table 1: Crystal Data for 4-Phenylsemicarbazide

Parameter Value
Chemical Formula C₇H₉N₃O
Molar Mass 151.17 g/mol
Crystal System Monoclinic
Space Group P2/c
a 16.5984 (10) Å
b 8.8862 (4) Å
c 10.3518 (6) Å
β 91.359 (3)°
Volume 1526.43 (14) ų
Z 8

This data is for 4-Phenylsemicarbazide, the free base of this compound. researchgate.netnih.gov

Analysis of Molecular Packing and Intermolecular Hydrogen Bonding Networks

The stability and physical properties of the crystalline form of 4-phenylsemicarbazide are significantly influenced by its molecular packing and the network of intermolecular hydrogen bonds. The crystal structure is stabilized by four distinct intermolecular N—H⋯O hydrogen bonds. researchgate.net In the crystal structure, adjacent molecules are held together by these hydrogen bonds. nih.gov Additionally, intramolecular interactions of the N—H⋯N and C—H⋯O types are observed. researchgate.net

The analysis of these hydrogen bonding networks is crucial for understanding the supramolecular assembly of the compound. The geometry of these bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the D-H···A angle, provides a detailed picture of the interactions governing the crystal packing. nih.gov

Table 2: Hydrogen-Bond Geometry for 4-Phenylsemicarbazide (Å, °)

D—H···A D—H H···A D···A D—H···A
N12—H12N···O21 0.872 (15) 2.071 (15) 2.9386 (15) 172.8 (14)
N13—H14N···O11 0.887 (18) 2.383 (17) 3.2149 (18) 156.1 (15)
N22—H22N···O11 0.901 (16) 2.079 (17) 2.9784 (17) 175.9 (14)
N23—H23N···O21 0.919 (17) 2.203 (17) 3.0850 (18) 160.5 (15)

This data is for 4-Phenylsemicarbazide, the free base of this compound. nih.gov

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are indispensable for the separation, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and quantifying it in various matrices. Commercial grades of this compound are often cited with a purity of 99%. sigmaaldrich.comsigmaaldrich.com

In a typical HPLC method, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A mobile phase is then pumped through the column, and the separation is achieved based on the differential partitioning of the analyte and any impurities between the two phases. A common setup for related compounds involves a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (like acetonitrile). mdpi.com Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. mdpi.com The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration. mdpi.com

Table 3: Representative System Suitability Parameters for HPLC Analysis

Parameter Acceptance Criteria Example Value
Tailing Factor ≤ 2 1.1
Theoretical Plates > 2000 5500
Linearity (R²) ≥ 0.999 0.9999
Limit of Detection (LOD) Reportable 0.5 µg/mL
Limit of Quantification (LOQ) Reportable 1.5 µg/mL

This table represents typical parameters for an HPLC method and is illustrative. mdpi.com

Capillary Electrophoresis for Compound Separation and Detection

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, characterized by its low consumption of solvents and samples. nih.gov In CE, separation is achieved based on the differential migration of charged species in an electrolyte-filled capillary under the influence of an electric field. nih.gov The basis for separation lies in the differences in the electrophoretic mobility of ions, which is a function of their size and charge. nih.gov

For the analysis of this compound, the compound would be introduced into the capillary, and a high voltage would be applied. As a cation in solution, it would migrate towards the cathode at a rate dependent on its charge-to-size ratio. This technique is well-suited for the analysis of small molecules in pharmaceutical formulations and can be coupled with various detection methods, most commonly UV-Vis spectrophotometry. nih.gov

Immunochemical and Biosensor-Based Detection Strategies

While specific immunochemical or biosensor-based methods for this compound are not widely reported, the principles of these technologies could be applied for its detection. These methods offer high sensitivity and selectivity. nih.gov

A potential immunochemical assay would involve the generation of antibodies that specifically bind to 4-Phenylsemicarbazide. This could be achieved by conjugating the molecule to a larger carrier protein to elicit an immune response. The resulting antibodies could then be used in formats like ELISA (Enzyme-Linked Immunosorbent Assay) for detection.

Biosensor-based strategies could involve the immobilization of a biological recognition element, such as an enzyme or antibody, onto a transducer surface. nih.gov For instance, a biosensor could be designed based on the inhibition of a specific enzyme by this compound. Another approach could utilize nanowire-based field-effect transistors (FETs), where the binding of the target molecule to receptors on the nanowire surface alters its electrical conductivity, providing a detectable signal. crimsonpublishers.com Nanozymes, which are nanomaterials with enzyme-like properties, could also be incorporated into biosensors to catalyze reactions that produce a measurable signal upon interaction with the target analyte. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound, this analysis confirms the mass percentages of carbon, hydrogen, nitrogen, oxygen, and chlorine. The experimentally determined values are compared against the theoretical percentages calculated from the molecular formula, C₇H₁₀ClN₃O. nih.gov This comparison is critical for confirming the identity and purity of a synthesized batch of the compound.

Table 4: Elemental Composition of 4-Phenylsemicarbazide and its Hydrochloride Salt

Compound Molecular Formula Molecular Weight ( g/mol ) % Carbon % Hydrogen % Nitrogen % Oxygen
4-Phenylsemicarbazide C₇H₉N₃O 151.17 55.62 6.00 27.80 10.58
This compound C₇H₁₀ClN₃O 187.63 - - - -

Data for 4-Phenylsemicarbazide from The Merck Index Online. rsc.org Data for this compound from PubChem. nih.gov

Theoretical and Computational Chemistry Approaches in 4 Phenylsemicarbazide Hydrochloride Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com For 4-Phenylsemicarbazide (B1584512) and its derivatives, which are known to exhibit inhibitory activity against enzymes like urease, QSAR studies are invaluable for designing more potent inhibitors. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors are then used as variables in a regression analysis to build a model that can predict the biological activity, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov The goal is to develop a statistically robust model that not only predicts the activity of new compounds but also provides insight into the structural features essential for that activity. mdpi.commdpi.com

For a QSAR model of 4-Phenylsemicarbazide hydrochloride as a urease inhibitor, the following descriptors would be relevant:

Descriptor ClassSpecific ExamplesRelevance to Urease Inhibition
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energiesGovern electrostatic and hydrogen bonding interactions with the enzyme's active site, particularly the nickel ions. nih.gov
Steric Molecular weight, Molar refractivity, van der Waals volumeDefine the size and shape requirements for fitting into the enzyme's binding pocket. nih.gov
Topological Connectivity indices, Wiener indexDescribe the branching and overall shape of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in the enzyme.
Hydrogen Bonding Number of H-bond donors/acceptorsCrucial for direct interactions with key amino acid residues in the active site. nih.gov

The resulting QSAR models, often developed using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), can guide the synthesis of new derivatives with enhanced potency by suggesting modifications to the phenyl ring or semicarbazide (B1199961) moiety. nih.govnih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mpg.deyoutube.com For this compound, DFT calculations provide fundamental insights that are difficult to obtain experimentally. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties. mpg.de

Key applications of DFT in the study of this compound include:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule, including bond lengths and angles. These predicted parameters can be validated by comparing them to experimental data from X-ray crystallography. nih.gov

Electronic Properties: Calculating the distribution of electrons within the molecule. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Reactivity Descriptors: Using concepts like Fukui functions and Natural Population Analysis (NPA), DFT can identify which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, providing a map of its chemical reactivity. documentsdelivered.comnih.gov

Tautomerism and Stability: Investigating the relative energies and stability of different tautomeric forms of the molecule, which can coexist in solution. nih.gov

A study on a related thiosemicarbazide (B42300) compound demonstrated that DFT calculations using the B3LYP functional could accurately predict geometric parameters and that Natural Population Analysis (NPA) could elucidate the nature of electronic transitions observed in spectra. nih.govdocumentsdelivered.com

Property Calculated by DFTInformation Gained for this compound
Optimized Molecular GeometryProvides precise bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps electron-rich (negative) and electron-poor (positive) regions, predicting sites for intermolecular interactions.
Natural Bond Orbital (NBO) AnalysisDescribes charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions. nih.gov
Fukui FunctionsIdentifies the most reactive sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement and interactions of molecules over time. frontiersin.org For this compound, MD simulations are particularly useful for understanding its interaction with biological targets like the urease enzyme. nih.gov

In a typical MD simulation, the compound is placed in a simulated environment, often a box of water molecules, along with its target protein. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track their movements over a set period, often nanoseconds to microseconds. dovepress.com

This approach yields critical insights into:

Binding Mode Analysis: Determining the preferred orientation of the inhibitor within the enzyme's active site.

Conformational Stability: Assessing whether the inhibitor remains stably bound to the target. This is often analyzed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. nih.gov

Key Intermolecular Interactions: Identifying and quantifying the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the protein-ligand complex. mdpi.comresearchgate.net MD simulations can reveal which interactions are transient and which are stable throughout the simulation.

Solvent Effects: Understanding the role of water molecules in mediating or competing with the binding interactions. nih.gov

MD simulations of other inhibitors with urease have shown that stable hydrogen bonds with key residues in the active site and the mobile flap are crucial for effective inhibition. nih.govnih.gov Such simulations could confirm the specific interactions that anchor this compound in the urease active site.

Computational Prediction of Spectroscopic Parameters

Computational methods, primarily based on DFT, can accurately predict various spectroscopic parameters for this compound. These predictions are vital for interpreting experimental spectra and assigning specific spectral features to corresponding molecular vibrations or electronic transitions. nyu.edursc.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that, after scaling, often show excellent agreement with experimental data. rsc.org This can be invaluable for confirming the structure, identifying the correct tautomer in solution, or determining the site of protonation. rsc.org

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental spectra to provide a detailed assignment of vibrational modes. frontiersin.org For example, a specific peak in an experimental IR spectrum can be confidently assigned to the C=O stretching mode or N-H bending modes of the semicarbazide group.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov This helps in understanding the electronic transitions within the molecule, such as π→π* transitions in the phenyl ring.

Spectroscopic TechniquePredicted ParametersComputational Method
NMR Chemical Shifts (δ) for ¹H, ¹³C, ¹⁵NDFT with GIAO method (e.g., B3LYP/6-311+G(d,p))
Infrared (IR) Vibrational Frequencies (cm⁻¹), IntensitiesDFT Frequency Calculation
Raman Vibrational Frequencies (cm⁻¹), ActivitiesDFT Frequency Calculation
UV-Visible Excitation Energies (nm), Oscillator StrengthsTime-Dependent DFT (TD-DFT)

Analysis of Electronic Features and Intermolecular Interactions

The biological activity and physical properties of this compound are governed by its electronic features and the non-covalent interactions it forms with its environment. gatech.edu Computational analysis, in conjunction with experimental data from crystallography, provides a detailed picture of these interactions. nih.govnih.gov

Experimental X-ray diffraction studies on the parent compound, 4-Phenylsemicarbazide, have revealed a rich network of intermolecular hydrogen bonds that stabilize the crystal lattice. nih.govresearchgate.net The structure crystallizes with two independent molecules in the asymmetric unit, which are linked by strong N-H···O hydrogen bonds. nih.gov

Computational methods can further dissect these interactions:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find and characterize chemical bonds, including weak non-covalent interactions. scielo.org.mx It can quantify the strength and nature (e.g., electrostatic vs. shared-electron) of the hydrogen bonds observed in the crystal structure.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as the charge transfer from an oxygen lone pair (donor) to an N-H antibonding orbital (acceptor) in a hydrogen bond. nih.gov

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal. It provides a visual representation and quantitative summary of different types of interactions, allowing for the comparison of the relative importance of hydrogen bonds, C-H···π interactions, and other van der Waals contacts. researchgate.net

The primary intermolecular interactions identified in the crystal structure of 4-Phenylsemicarbazide are detailed below. nih.gov

Donor-H ··· AcceptorD-H (Å)H···A (Å)D···A (Å)∠DHA (°)
N12-H12N ··· O210.8492.1282.973172.9
N13-H14N ··· O110.9012.0792.978175.9
N22-H22N ··· O110.8662.0622.924173.1
N23-H23N ··· O210.9192.2033.085160.5

These computational approaches provide a deeper understanding of the forces that govern the molecular recognition of this compound by its biological targets and its solid-state packing. nih.govnih.gov

Industrial and Material Science Applications of 4 Phenylsemicarbazide Hydrochloride

Corrosion Inhibition Properties in Acidic Environments

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons from aromatic rings are often effective corrosion inhibitors for metals in acidic media. These molecules can adsorb onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. Although research specifically detailing 4-phenylsemicarbazide (B1584512) hydrochloride is limited, the behavior of structurally similar thiosemicarbazide (B42300) and other semicarbazone derivatives provides a strong indication of its potential inhibitory properties. icrc.ac.iricrc.ac.irresearchgate.netscirp.org

The expected mechanism for corrosion inhibition by 4-phenylsemicarbazide hydrochloride on a metal surface, such as mild steel in a hydrochloric acid (HCl) solution, involves its adsorption onto the surface. nih.gov This process is driven by the molecule's structural features:

Heteroatom Interaction: The nitrogen and oxygen atoms in the semicarbazide (B1199961) moiety possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds (chemisorption). mdpi.com

π-Electron System: The phenyl group provides a source of π-electrons, which can interact with the positively charged metal surface.

Electrostatic Adsorption: In an acidic solution, the inhibitor molecule can become protonated, leading to electrostatic attraction between the cationic inhibitor and the negatively charged metal surface (physisorption), which is typically covered by adsorbed chloride ions.

Through this adsorption, the inhibitor molecules form a protective film that isolates the metal from the corrosive environment. This film blocks the active sites required for both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution), classifying it as a mixed-type inhibitor. researchgate.netscirp.orgnih.gov The effectiveness of this protective layer is dependent on the degree of surface coverage, which in turn is influenced by the inhibitor's concentration, the temperature, and the nature of the metal and corrosive medium. Studies on analogous compounds show that the adsorption process often fits the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. icrc.ac.iricrc.ac.irresearchgate.netmdpi.com

The inhibitory efficiency (IE) of a compound like this compound is typically evaluated under various conditions to determine its practical potential. Key parameters that are investigated include inhibitor concentration and temperature. Generally, for related organic inhibitors, the efficiency increases with higher concentrations up to a certain point, where surface coverage approaches its maximum. icrc.ac.iricrc.ac.irnih.gov Conversely, efficiency often decreases at elevated temperatures, which can be attributed to the desorption of the inhibitor from the metal surface. icrc.ac.irmdpi.com

To illustrate how such data is presented, the table below shows the corrosion parameters for a different but structurally relevant heterocyclic inhibitor, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC), on carbon steel in 1M HCl at 303 K. This data demonstrates the typical trend of decreasing corrosion rate and increasing inhibition efficiency as the inhibitor concentration rises.

Corrosion Parameters for a Structurally Related Inhibitor (TBMPCPC) in 1M HCl at 303 K

Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (IE %)
023.58-
55.7375.7
104.1582.4
153.0687.0
202.4589.6
252.1091.1

Data derived from a study on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, illustrating the typical effect of concentration on corrosion rate and inhibition efficiency. nih.gov

Role in the Synthesis of Industrial Chemicals and Materials

In synthetic organic chemistry, this compound is recognized as a chemical intermediate and a building block. sigmaaldrich.comchemicalbook.com Its utility stems from the reactive hydrazine (B178648) end (-NHNH2), which can readily participate in condensation reactions with aldehydes and ketones to form phenylsemicarbazones. This classic reaction is fundamental in derivatizing carbonyl compounds.

While specific large-scale industrial polymers or materials synthesized directly from this compound are not prominently reported, its role as a precursor is established. It is prepared from phenylurea and hydrazine hydrate (B1144303) and can be purified via its hydrochloride salt, a common technique in organic synthesis to handle and store reactive amines. orgsyn.org The semicarbazide functional group is a key component in the synthesis of various heterocyclic compounds, which are a cornerstone of pharmaceutical and materials science research. Therefore, it serves as a starting point for creating more complex molecules with potential applications in areas like specialty polymers or dyes, although specific examples are not widely commercialized.

Agricultural Applications

There are no documented direct uses of this compound as an active ingredient in commercial agricultural products. However, its structural motifs—the phenyl group and nitrogen-containing chain—are prevalent in molecules designed for agrochemical purposes. The development of new herbicides and pesticides often involves synthesizing and screening libraries of compounds that contain such features.

For instance, research into new herbicides has explored compounds containing phenyl rings linked to nitrogen-based heterocyclic systems, such as phenyl-pyrazoles and pyrido[2,3-d]pyrimidines. nih.govnih.gov These structures have been shown to act as inhibitors for enzymes crucial to plant life, like protoporphyrinogen (B1215707) oxidase (PPO). nih.gov Similarly, other phenyl derivatives have been investigated for their insecticidal activity. semanticscholar.org The presence of the N-phenylurea structure within 4-phenylsemicarbazide is also significant, as the urea (B33335) class of compounds includes several commercial herbicides (e.g., Diuron). This suggests that while this compound itself is not an agrochemical, it serves as a structural model and a potential precursor for the synthesis of new, more complex candidates for herbicidal or pesticidal activity. rsc.org

Future Research Directions and Translational Perspectives for 4 Phenylsemicarbazide Hydrochloride

Exploration of Novel Therapeutic Targets and Drug Discovery Potential

The exploration of 4-phenylsemicarbazide (B1584512) hydrochloride and its derivatives as potential therapeutic agents is an expanding area of research. While its initial applications may have been in specific experimental contexts, such as studying fatty acid metabolism, the broader drug discovery potential of this chemical scaffold is being increasingly recognized. sigmaaldrich.com The development of novel therapeutic agents is a key priority in medical research, with a focus on identifying new molecular targets and pathways involved in disease. nih.gov

Future research will likely focus on screening 4-phenylsemicarbazide hydrochloride and its analogs against a wide array of biological targets. This includes enzymes, receptors, and signaling proteins implicated in various diseases. The goal is to identify novel interactions that could be exploited for therapeutic benefit. Preclinical development programs are actively seeking to advance new therapeutic agents, including small molecules like this compound, towards clinical trials. nih.gov

The process of drug discovery and development is complex, involving the identification of a promising compound, extensive preclinical testing, and rigorous clinical trials to establish safety and efficacy. For a compound like this compound, this journey would involve medicinal chemistry efforts to optimize its structure to enhance potency, selectivity, and pharmacokinetic properties. A deeper understanding of its mechanism of action at the molecular level will be crucial for identifying its potential therapeutic applications.

Development of Advanced Analytical Techniques for Trace Detection and Metabolite Profiling

The ability to detect and quantify trace amounts of this compound and its metabolites in various biological and environmental matrices is critical for both research and regulatory purposes. Advanced analytical techniques are essential for understanding the compound's pharmacokinetic profile, its metabolic fate, and its potential environmental impact.

Spectroscopic methods, such as Infrared (IR) and Raman spectroscopy, provide valuable information about the molecular structure of this compound. nih.gov These techniques can be used for identification and quality control. For instance, Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR)-IR spectra have been documented for this compound, providing a spectral fingerprint for its identification. nih.govnih.gov Similarly, FT-Raman spectroscopy has also been utilized to characterize the molecule. nih.gov

In addition to spectroscopic methods, chromatographic techniques coupled with mass spectrometry (LC-MS or GC-MS) are powerful tools for trace detection and metabolite profiling. These methods offer high sensitivity and selectivity, allowing for the quantification of the parent compound and its metabolites in complex samples such as plasma, urine, and environmental water samples. The development of robust and validated analytical methods is a prerequisite for conducting detailed pharmacokinetic and metabolism studies.

Sustainable Synthesis and Green Chemistry Approaches in Production

The pharmaceutical industry is increasingly embracing the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. rsc.orgmdpi.comjddhs.com This involves the use of renewable resources, the reduction of waste, and the avoidance of hazardous solvents and reagents. jddhs.comjocpr.com

Traditional methods for the synthesis of 4-phenylsemicarbazide and its hydrochloride salt have been described in the chemical literature. orgsyn.org One common route involves the reaction of phenylurea with hydrazine (B178648) hydrate (B1144303). orgsyn.orgchemicalbook.com

Future research in this area will focus on developing greener synthetic routes for this compound. This could involve several strategies:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical fluids, or bio-based solvents. jocpr.comejcmpr.com

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce the amount of reagents needed. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mdpi.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com

By adopting these green chemistry principles, the production of this compound can be made more sustainable, reducing its environmental footprint. rsc.org

Comprehensive Risk Assessment and Regulatory Implications for Environmental Safety

A thorough environmental risk assessment (ERA) is a mandatory requirement for the registration of new pharmaceutical substances. roche.comeuropa.eu This assessment evaluates the potential impact of the active pharmaceutical ingredient (API) and its metabolites on the environment. roche.comepa.gov

The ERA for a compound like this compound would involve determining its potential for persistence, bioaccumulation, and toxicity (PBT) in the environment. Key parameters that are evaluated include:

Predicted Environmental Concentration (PEC): An estimation of the concentration of the substance in different environmental compartments (e.g., surface water) based on its usage and fate properties. astrazeneca.com

Predicted No-Effect Concentration (PNEC): The concentration below which adverse effects on the environment are not expected to occur. This is typically derived from ecotoxicity data on organisms from different trophic levels. roche.comastrazeneca.com

The ratio of the PEC to the PNEC is used to characterize the environmental risk. astrazeneca.com Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Environmental Protection Agency (EPA) have established guidelines for conducting ERAs. roche.comeuropa.euepa.gov Information on the regulatory status of 4-phenylsemicarbazide can be found in various chemical inventories and databases. nih.govnih.gov

Future research should focus on generating comprehensive data on the environmental fate and ecotoxicity of this compound to support a robust ERA. This includes studies on its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.

Collaborative and Interdisciplinary Research Opportunities

Advancing the understanding and potential applications of this compound will require a collaborative and interdisciplinary approach. The complexity of drug discovery, development, and environmental assessment necessitates expertise from various scientific fields.

Key areas for interdisciplinary collaboration include:

Medicinal Chemistry and Pharmacology: To design and synthesize novel analogs with improved therapeutic properties and to investigate their mechanisms of action.

Analytical Chemistry and Metabolomics: To develop sensitive methods for detection and to study the metabolic fate of the compound.

Chemical Engineering and Green Chemistry: To develop sustainable and scalable manufacturing processes.

Environmental Science and Ecotoxicology: To assess the environmental risks and to develop strategies for mitigation.

Regulatory Affairs and Toxicology: To ensure compliance with regulatory requirements and to conduct comprehensive safety assessments.

By fostering collaborations between researchers in academia, industry, and government agencies, the scientific community can accelerate progress in understanding the full potential and implications of this compound.

Q & A

Q. What is the standard synthetic protocol for 4-phenylsemicarbazide hydrochloride, and what yield can researchers expect?

The compound is synthesized by reacting phenylurea with hydrazine hydrate in ethanol under reflux. After completion, the solvent is removed via rotary evaporation, yielding colorless crystals with a typical yield of 79% . Key parameters include maintaining anhydrous conditions and stoichiometric ratios of reactants.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (XRD) is the primary method. The structure reveals two independent molecules per asymmetric unit, stabilized by four intermolecular N–H⋯O hydrogen bonds (e.g., N12–H12N⋯O21) and four intramolecular N–H⋯N/C–H⋯O interactions. Crystallographic monoclinic space group P2₁/c*, cell parameters a = 16.5984 Å, b = 8.8862 Å, c = 10.3518 Å, β = 91.359°, with R₁ = 0.039 .

Q. What spectroscopic techniques are routinely used to characterize this compound?

  • FT-IR : Identifies N–H (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C–N (1250–1350 cm⁻¹) stretches.
  • NMR : ¹H NMR shows aromatic protons at δ 7.2–7.6 ppm and NH signals at δ 8.5–9.0 ppm .
  • Elemental Analysis : Confirms molecular formula (C₇H₁₀ClN₃O) with ≤0.3% deviation .

Q. What are the primary research applications of this compound in chemical synthesis?

  • Reagent for Aldehyde/Ketone Detection : Forms stable semicarbazones via condensation .
  • Heterocyclic Synthesis : Serves as a precursor for imidazoles and oxazoles .
  • Protein Structure Elucidation : Modifies biomolecules through alkylation or hydrogen-bonding interactions .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of 1,2,4-triazoles, and what electronic effects govern this reaction?

In triazole synthesis, the electron-withdrawing phenyl group at the N-4 position of the semicarbazide moiety is critical. It enhances electrophilicity at the carbonyl carbon, enabling cyclocondensation with α-keto acids or esters. Experimental protocols involve refluxing in methanol with NaOH (95°C, 30 h) .

Q. What computational methods are employed to analyze the vibrational and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies and molecular electrostatic potential surfaces. These studies align with experimental FT-IR data, revealing intramolecular charge transfer and stabilization energies .

Q. How do hydrogen-bonding networks in the crystal lattice influence its physicochemical stability?

The four intermolecular N–H⋯O bonds create a 3D framework with a melting point of 210–212°C. Intramolecular interactions (e.g., N13–H14N⋯O11) reduce conformational flexibility, enhancing thermal stability .

Q. What role does this compound play in fluorescence modulation studies?

It acts as a ligand in chemosensors (e.g., TC dye) by forming Schiff bases with aldehydes. Energy transfer from excited-state donors (e.g., 9,10-diphenylanthracene) to the chemosensor quenches fluorescence, enabling pH or ion detection .

Q. How is its bioactivity against urease enzymes quantified, and what structural features drive inhibition?

Enzyme kinetics assays (Michaelis-Menten plots) show competitive inhibition with Kᵢ values ~10 µM. The phenyl group and semicarbazide backbone bind to nickel ions in the enzyme’s active site, disrupting substrate hydrolysis .

Q. What strategies optimize its solubility and reactivity in aqueous reaction systems?

  • pH Adjustment : Protonation of the hydrazine group enhances water solubility.
  • Co-solvents : Ethanol/water mixtures (1:1 v/v) balance polarity for reactions requiring nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.